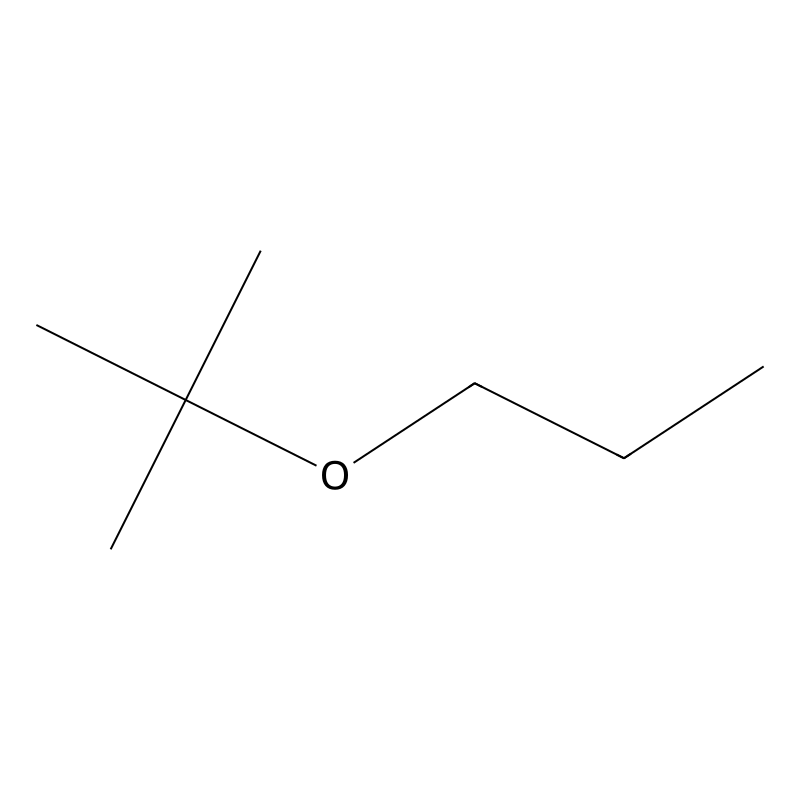Propane, 2-methyl-2-propoxy-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Propane, 2-methyl-2-propoxy-, also known as 2-methyl-2-propoxypropane, is an organic compound with the molecular formula and a molecular weight of approximately 116.20 g/mol. This compound features a branched structure, characterized by a propane backbone with a propoxy group attached to the second carbon. Its unique arrangement contributes to its properties and potential applications in various fields, particularly in organic chemistry and industrial processes.
Currently, there is no scientific literature available on the specific mechanism of action of 2-methyl-2-propoxypropane in any biological system.
- Flammability: Ethers are generally flammable liquids. Proper handling and storage procedures should be followed to minimize fire risk [].
- Inhalation hazards: Inhalation of ether vapors can cause respiratory irritation. Appropriate personal protective equipment should be worn when handling the compound [].
- Oxidation: Ethers like propane, 2-methyl-2-propoxy- can be oxidized to form peroxides, which may lead to further reactions or degradation products.
- Dehydration: Under acidic conditions, it may dehydrate to form alkenes .
- Hydrolysis: The ether bond can be cleaved in the presence of strong acids or bases, resulting in alcohols and other products .
The synthesis of propane, 2-methyl-2-propoxy- typically involves:
- Etherification: This process involves the reaction of alcohols with alkyl halides or alkenes in the presence of a base or acid catalyst. For example, reacting 2-methylpropene with methanol under acidic conditions can yield propane, 2-methyl-2-propoxy- .Reaction example:
- Alkylation: Another method involves alkylating a suitable alcohol with an appropriate alkyl halide under basic conditions.
Propane, 2-methyl-2-propoxy- is used in various applications:
- Solvent: Due to its ether nature, it serves as a solvent in organic reactions.
- Chemical Intermediate: It is utilized in the synthesis of other organic compounds and pharmaceuticals.
- Fuel Additive: Its properties may allow for use as an additive in fuel formulations to enhance performance .
Several compounds share structural similarities with propane, 2-methyl-2-propoxy-. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Propane, 1-methoxy- | Simple ether structure; less branched | |
| Methyl tert-butyl ether | Widely used as a fuel additive; higher volatility | |
| Ethyl propyl ether | Different alkyl groups; less sterically hindered | |
| Propylene glycol methyl ether | Contains hydroxyl groups; more polar |
Uniqueness of Propane, 2-methyl-2-propoxy-
Propane, 2-methyl-2-propoxy- stands out due to its branched structure which influences its physical properties such as boiling point and solubility compared to linear ethers. Its potential applications as both a solvent and chemical intermediate further differentiate it from simpler ethers.








